molecular formula C10H14BClO2S B1589178 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 635305-24-7

2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1589178
M. Wt: 244.55 g/mol
InChI Key: DDDRRTOIHWNUSI-UHFFFAOYSA-N
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Description

Thiophene-based analogs, such as 2-(5-chlorothiophen-2-yl)acetic acid , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, three chlorinated theinyl chalcone derivatives were synthesized and their crystal structures were determined by single-crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is often determined by single-crystal X-ray diffraction analysis . For example, the molecules of the synthesized chlorinated theinyl chalcone derivatives were found to be in a relatively planar conformation and adopt a trans configuration with respect to the C=C double bond .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. The structures of these compounds are confirmed through various spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations, aligning well with crystallographic data. This highlights the compound's role in the synthesis and structural analysis of boric acid esters (Huang et al., 2021).

Chemical Reactions and Properties

  • Allylating Reagent : It serves as an allylating agent for preparing homoallylic alcohols and amines, showcasing its versatility in chemical synthesis. This application underscores its significance in organic synthesis and drug development (Ramachandran & Gagare, 2010).
  • Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : The compound is used in synthesizing derivatives with potential inhibitory activity against serine proteases like thrombin. Its role in medicinal chemistry, particularly in enzyme inhibition, is emphasized here (Spencer et al., 2002).

Materials Science and Polymer Technology

  • Polymer Synthesis : This compound is integral in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have applications in synthesizing boron-containing polyene systems, potentially useful in materials like LCD technology. Their potential in treating neurodegenerative diseases is also explored (Das et al., 2015).
  • Organic Electronics and Photovoltaics : In the field of organic electronics, this compound is used to prepare polymers with potential applications in displays and photovoltaic cells. The focus is on creating deeply colored polymers with specific optical properties (Welterlich, Charov, & Tieke, 2012).

Catalysis and Chemical Reactions

  • Catalysis in Organic Synthesis : Its role in the Suzuki synthesis of polyalkylthiophenes is notable, especially in the context of regioregular polymerization. This is crucial in the synthesis of polymers with specific structural and electronic properties (Liversedge et al., 2006).

Safety And Hazards

The safety and hazards of thiophene-based compounds can vary widely and should be determined based on specific compound data. For example, (5-chlorothiophen-2-yl)methanamine hydrochloride is harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Future Directions

Thiophene-based compounds continue to attract great interest in both industry and academia due to their wide range of applications and potential biological activities . Future research will likely continue to explore the synthesis of new thiophene derivatives, their potential applications, and their mechanisms of action.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRRTOIHWNUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438612
Record name 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

635305-24-7
Record name 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (50%, oil) was prepared from 5-chlorothiophen-2-boronic acid and pinacol.
Quantity
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Reaction Step One
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
S Ebdrup, P Jacobsen, AD Farrington… - Bioorganic & medicinal …, 2005 - Elsevier
A range of aryl and heteroaryl boronic acids were tested for their in vitro hormone-sensitive lipase inhibitory properties. (2-Benzyloxy-5-fluorophenyl)boronic acid, (2-benzyloxy-5-…
Number of citations: 51 www.sciencedirect.com
李欣, 王永强, 袁威, 赵新筠, 张展… - Journal of South …, 2023 - search.ebscohost.com
磷酸二酯酶4B (PDE4B) 是抗炎药物作用的重要靶标, 以三嗪类PDE4B 抑制剂A33 为先导化合物, 设计并合成了20 个二芳醚类化合物. 用1H NMR, 13C NMR 等对化合物进行了结构表征, 并对…
Number of citations: 0 search.ebscohost.com

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